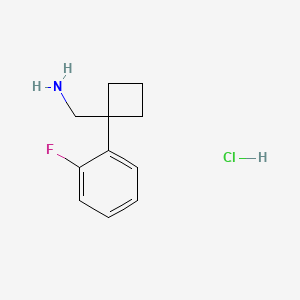

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a cyclobutyl derivative with a fluorophenyl group attached to the cyclobutyl ring and a methanamine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of 2-fluorophenylcyclobutanone with methanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride

- (1-(2-Chlorophenyl)cyclobutyl)methanamine hydrochloride

- (1-(2-Bromophenyl)cyclobutyl)methanamine hydrochloride

Uniqueness

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs with different substituents.

Actividad Biológica

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and psychoactive properties. The presence of a fluorine atom in its structure is believed to enhance its binding affinity to various neurotransmitter receptors, which could modulate critical pathways involved in mood regulation and cognitive functions.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclobutyl ring and a 2-fluorophenyl group. This configuration may influence its pharmacological profile, particularly regarding receptor interactions.

| Feature | Description |

|---|---|

| Chemical Formula | C12H14ClF |

| Molecular Weight | 232.69 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Research indicates that this compound may interact with several neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for understanding the compound’s potential therapeutic applications in treating mood disorders and cognitive impairments.

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may exhibit high binding affinity for serotonin (5-HT) and dopamine (D2) receptors, which are pivotal in regulating mood and behavior.

- Psychoactive Properties : Compounds with similar structures have shown significant effects on mood regulation, indicating that this compound may also possess psychoactive properties warranting further investigation.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored through various studies:

- In Vitro Studies : Initial findings from cell-based assays indicate that the compound can modulate neuronal signaling pathways. For example, it has been shown to influence tubulin polymerization, which is critical for maintaining neuronal structure and function .

- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can improve cognitive functions and reduce anxiety-like behaviors .

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

- Study 1 : A study involving transgenic mouse models showed that compounds with similar structures could stabilize microtubules and reduce tau pathology, suggesting a neuroprotective effect .

- Study 2 : Another research effort evaluated the compound's efficacy in reducing inflammation in microglial cells, which play a significant role in neuroinflammatory processes associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-cyclobutyl(4-fluorophenyl)methanamine | Cyclobutyl group + 4-fluorophenyl | Notable psychoactive properties |

| (S)-cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl group + 4-fluorophenyl | Reduced binding affinity compared to cyclobutyl |

| Cyclobutyl(3-fluorophenyl)methanamine | Cyclobutyl group + 3-fluorophenyl | Different receptor interaction profile |

Propiedades

IUPAC Name |

[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNQYUNFGPBASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676439 |

Source

|

| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228879-43-3 |

Source

|

| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.